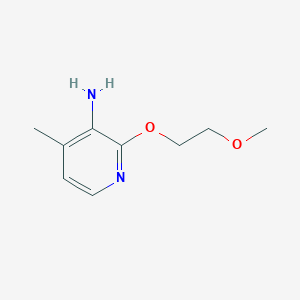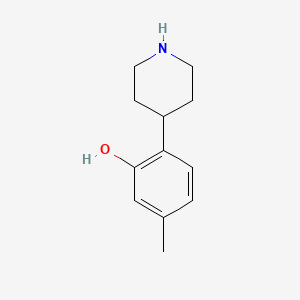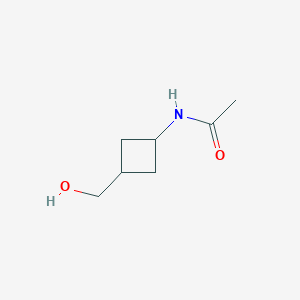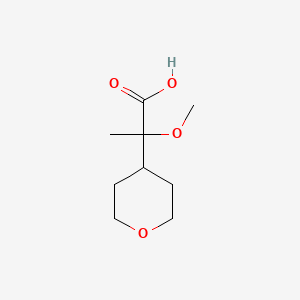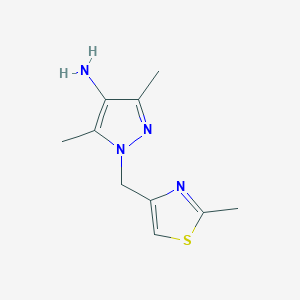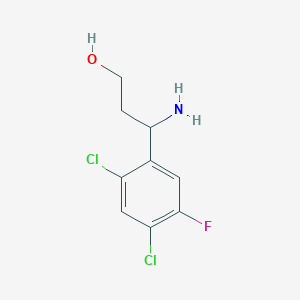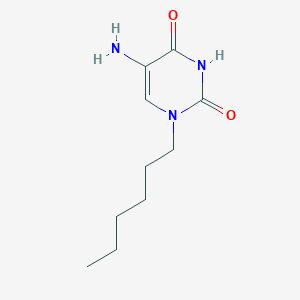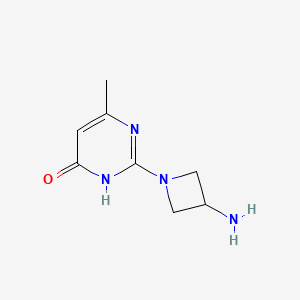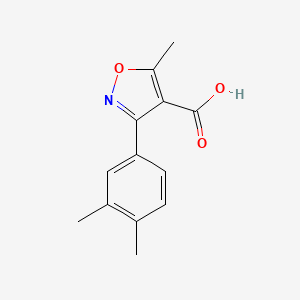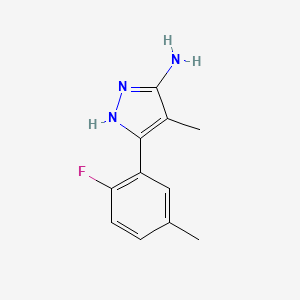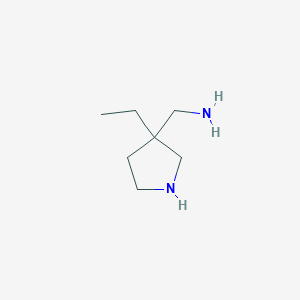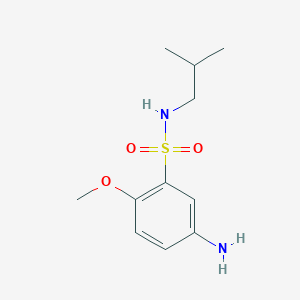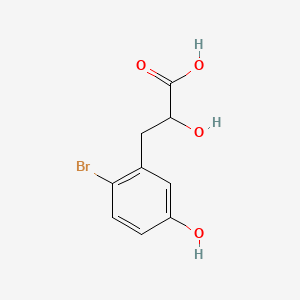
3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C9H9BrO4 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform, with the addition of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid, while substitution of the bromine atom can produce 3-(2-Amino-5-hydroxyphenyl)-2-hydroxypropanoic acid .
科学的研究の応用
3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
3-Bromo-2-hydroxybenzoic acid: Similar in structure but lacks the hydroxypropanoic acid moiety.
2-(2-Bromo-5-hydroxyphenyl)acetic acid: Contains an acetic acid group instead of a hydroxypropanoic acid group.
3-Bromophenylboronic acid: Contains a boronic acid group instead of a hydroxypropanoic acid group.
Uniqueness
3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a hydroxypropanoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
特性
分子式 |
C9H9BrO4 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC名 |
3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
InChIキー |
SHBGNFSUJZGMLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)CC(C(=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


